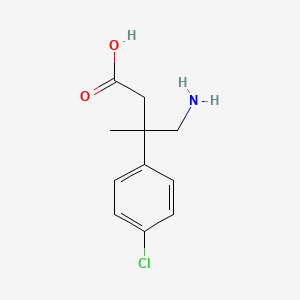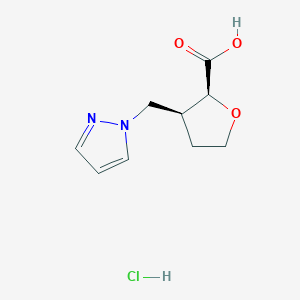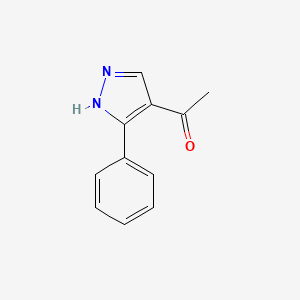
7-Nitrobenzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitrobenzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitrobenzofuran-5-carboxylic acid typically involves the nitration of benzofuran derivatives. One common method is the nitration of benzofuran-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Nitrobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, appropriate solvents, and temperature control.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Major Products Formed:
Reduction: 7-Aminobenzofuran-5-carboxylic acid.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Esterification: 7-Nitrobenzofuran-5-carboxylate esters.
Scientific Research Applications
7-Nitrobenzofuran-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-nitrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
5-Nitrobenzofuran-2-carboxylic acid: Similar structure but different position of the nitro and carboxylic acid groups.
7-Nitrobenzofuran-2-carboxylic acid: Similar structure with the nitro group at the same position but the carboxylic acid group at a different position.
Benzofuran-5-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 7-Nitrobenzofuran-5-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H5NO5 |
|---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
7-nitro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H5NO5/c11-9(12)6-3-5-1-2-15-8(5)7(4-6)10(13)14/h1-4H,(H,11,12) |
InChI Key |
COWMBBQIAZELLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


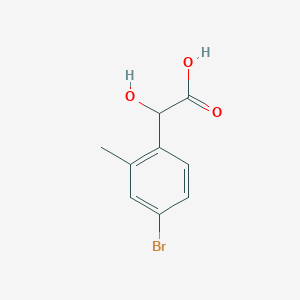

![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
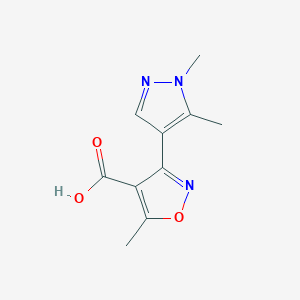

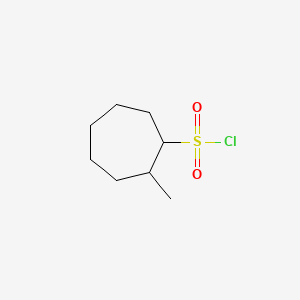
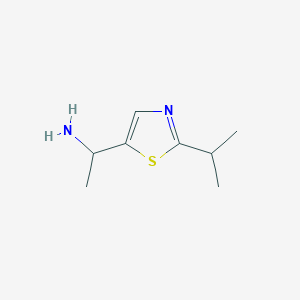
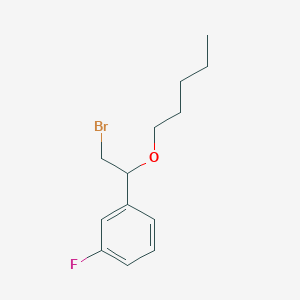
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
